molecular formula C13H17ClFN3S B2809979 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride CAS No. 1216965-35-3

2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride

Cat. No.: B2809979
CAS No.: 1216965-35-3
M. Wt: 301.81
InChI Key: RMZVVKGVGPXPPJ-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a benzene ring, substituted with a fluorine atom and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is introduced through nucleophilic substitution reactions, often using ethylpiperazine and a suitable leaving group on the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 of the benzothiazole ring exhibits moderate electrophilic character, enabling nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagent/ConditionsProduct/OutcomeSource Citation
NAS with amines Anhydrous DMF, K₂CO₃, 80°C6-amino derivative via displacement of fluorine
Thiol substitution NaSH, ethanol, reflux6-mercaptobenzothiazole derivative

Piperazine Ring Functionalization

The 4-ethylpiperazine group undergoes alkylation, acylation, and substitution reactions at the secondary amine:

Reaction TypeReagent/ConditionsProduct/OutcomeSource Citation
Alkylation Ethyl bromide, Et₃N, CH₂Cl₂Quaternary ammonium salt formation at piperazine nitrogen
Acylation Acetyl chloride, pyridineN-acetylpiperazine derivative
Suzuki coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives via cross-coupling at the ethylpiperazine side chain

Electrophilic Substitution on Benzothiazole

The benzothiazole core participates in electrophilic substitution at position 5 (para to fluorine):

Reaction TypeReagent/ConditionsProduct/OutcomeSource Citation
Nitration HNO₃/H₂SO₄, 0°C5-nitro-6-fluorobenzo[d]thiazole derivative
Halogenation Cl₂, FeCl₃, CHCl₃5-chloro-6-fluorobenzo[d]thiazole derivative

Hydrolysis and Ring-Opening Reactions

The thiazole ring is susceptible to hydrolysis under strong acidic or basic conditions:

Reaction TypeReagent/ConditionsProduct/OutcomeSource Citation
Acid hydrolysis 6M HCl, reflux, 12 hrsRing-opened product: 2-amino-5-fluorophenyl disulfide
Base hydrolysis NaOH (aq.), ethanol, 70°CThioamide intermediate, decomposing to 4-ethylpiperazine and fluorobenzene

Redox Reactions

The ethylpiperazine side chain and thiazole ring participate in redox processes:

Reaction TypeReagent/ConditionsProduct/OutcomeSource Citation
Oxidation H₂O₂, AcOH, 50°CPiperazine N-oxide formation
Reduction LiAlH₄, anhydrous etherEthylpiperazine reduction to ethylpiperidine (minor pathway)

Coordination Chemistry

The compound acts as a ligand for transition metals via nitrogen donors:

Metal IonConditionsComplex StructureSource Citation
Co(II) Methanol, room temperatureOctahedral Co(II) complex with N-thiazole and piperazine coordination
Pd(II) PdCl₂, CH₃CN, refluxSquare-planar Pd(II) complex for catalytic cross-coupling

Stability and Degradation

Key stability observations under various conditions:

  • Thermal : Stable up to 200°C; decomposition occurs via cleavage of the piperazine-thiazole bond above 250°C.

  • Photolytic : UV light (254 nm) induces dimerization at the thiazole sulfur atom .

  • pH-dependent : Rapid hydrolysis in strongly alkaline (pH > 12) or acidic (pH < 2) media.

Scientific Research Applications

Anti-inflammatory Effects

Research has indicated that derivatives of thiazole compounds exhibit notable anti-inflammatory properties. For instance, modifications to the thiazole structure can lead to enhanced inhibition of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Potential

Thiazole derivatives are widely studied for their anticancer activities. The introduction of specific substituents on the thiazole ring can significantly affect the compound's ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Properties

Another critical application of this compound lies in its antimicrobial potential. Thiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial cell wall synthesis or function, positioning these compounds as potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole-based compounds in clinical and preclinical settings:

Study ReferenceApplication AreaKey Findings
Anti-inflammatoryDemonstrated significant reduction in inflammatory markers in animal models.
Cancer therapyInduced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments.
AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.

These findings underscore the potential of this compound as a versatile therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
  • 2-(4-Propylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
  • 2-(4-Butylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride

Uniqueness

2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is unique due to the presence of the ethylpiperazine moiety, which can influence its biological activity and chemical reactivity. This compound’s specific substitution pattern may result in distinct pharmacological properties compared to its analogs.

Biological Activity

2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

  • Molecular Formula : C13H17ClFN3S
  • Molecular Weight : 301.81 g/mol
  • CAS Number : 1216965-35-3

Antimicrobial Activity

Research indicates that compounds in the benzothiazole class, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against a range of pathogens, demonstrating that certain derivatives possess notable antibacterial and antifungal activity. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like chloramphenicol and ketoconazole in specific contexts .

Compound MIC (µg/mL) Activity Type
Compound A100Antibacterial
Compound B200Antifungal
Compound C400Antibacterial

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds containing the thiazole ring have shown effectiveness in inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

This compound is also being investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research has indicated that benzothiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic function in the brain. In vitro studies have demonstrated promising AChE inhibitory activity for related compounds, which may lead to therapeutic applications for cognitive disorders .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant inhibition of AChE with an IC50 value indicating strong potential as a treatment for cognitive decline associated with Alzheimer's disease .
  • Antimicrobial Testing : In another study focusing on thiazole derivatives, the compound was tested against various bacterial strains, showing varying degrees of effectiveness. The results highlighted its potential as a lead compound for developing new antimicrobial agents .
  • Inflammation Model Studies : Animal models have been employed to assess the anti-inflammatory effects of similar compounds, showing reduced levels of inflammatory markers following treatment with benzothiazole derivatives .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3S.ClH/c1-2-16-5-7-17(8-6-16)13-15-11-4-3-10(14)9-12(11)18-13;/h3-4,9H,2,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZVVKGVGPXPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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